REACTION_CXSMILES
|
[O:1]1[CH:6]=[CH:5][CH2:4][CH2:3][CH:2]1[CH:7]=O.[CH3:9][NH2:10].[H][H]>O1CCCC1>[O:1]1[CH:6]=[CH:5][CH2:4][CH2:3][CH:2]1[CH2:7][NH:10][CH3:9]
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
O1C(CCC=C1)C=O
|
Name
|
|
Quantity
|
710 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
415.4 g
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
Co
|
Quantity
|
30 g
|
Type
|
catalyst
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for about 2 h at 100° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(45° C.)
|
Type
|
TEMPERATURE
|
Details
|
The reaction vessel was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the gas removed
|
Type
|
CUSTOM
|
Details
|
the solution degassed
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The crude product (344.5 g) was distilled at reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCC=C1)CNC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.28 mol | |
AMOUNT: MASS | 289.8 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |